molecular formula C11H15ClN4O3 B2485236 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone CAS No. 860609-88-7

4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2485236
CAS No.: 860609-88-7
M. Wt: 286.72
InChI Key: FHZHAHFTMYLDQR-RIYZIHGNSA-N
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Description

4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H15ClN4O3 and its molecular weight is 286.72. The purity is usually 95%.
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Scientific Research Applications

Photochemical Oxidation Studies

One of the key scientific applications of related pyridazinone compounds involves their use in photochemical oxidation studies. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a closely related compound, was studied for its reaction under UV-visible light, leading to various photolyzed products. This study highlights the potential of pyridazinone derivatives in photochemical processes and their reactions under specific conditions (Maki et al., 1988).

Analgesic and Anti-Inflammatory Activities

Another significant area of research is the exploration of analgesic and anti-inflammatory activities of pyridazinone derivatives. Investigations into various derivatives, including those related to 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone, have shown promising results as analgesic and anti-inflammatory agents. These studies provide insights into the potential therapeutic applications of these compounds (Takaya et al., 1979).

Imaging Agents in Parkinson's Disease

Research has also been conducted on derivatives of pyridazinone for use as imaging agents in medical diagnostics, particularly for Parkinson's disease. The synthesis of specific derivatives aims to enhance imaging capabilities in neurological disorders, demonstrating the versatility of pyridazinone compounds in medical imaging applications (Wang et al., 2017).

Metabolic Studies

Studies on the metabolism of pyridazinone derivatives, including their pharmacological impacts, provide essential insights into how these compounds are processed in biological systems. This research is crucial for understanding the safety, efficacy, and potential therapeutic uses of pyridazinone-based drugs (Hayashi et al., 1978).

Spectroscopic Analysis and Structural Studies

Detailed spectroscopic analyses, such as FT-IR, NMR, and UV-vis studies, are conducted on pyridazinone derivatives to understand their molecular structure and properties better. These studies are fundamental for the development of new compounds with desired pharmacological properties (Dede et al., 2018).

Herbicidal Applications

Pyridazinone derivatives have also been explored for their potential as herbicides. Their modes of action, such as inhibition of photosynthesis in plants, make them candidates for agricultural applications, highlighting their utility beyond pharmaceutical uses (Hilton et al., 1969).

Properties

IUPAC Name

4-chloro-2-[(2E)-2-hydroxyiminopropyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O3/c1-8(14-18)7-16-11(17)10(12)9(6-13-16)15-2-4-19-5-3-15/h6,18H,2-5,7H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZHAHFTMYLDQR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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